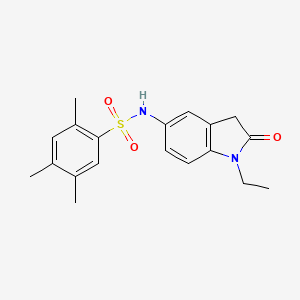
N-(1-ethyl-2-oxoindolin-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-ethyl-2-oxoindolin-5-yl)-2,4,5-trimethylbenzenesulfonamide" is a derivative of sulfonamide, a group known for its diverse biological activities. Sulfonamides are often explored for their potential in medicinal chemistry due to their role as apoptosis inducers, enzyme inhibitors, and anticancer agents. The compound is structurally related to various sulfonamide derivatives that have been synthesized and evaluated for their biological activities in recent studies.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds to introduce new functional groups that may enhance biological activity. For instance, substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were synthesized and identified as potent apoptosis inducers through structure-activity relationship (SAR) studies . Similarly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential, showcasing the versatility of sulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. For example, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to enhance COX-2 selectivity, which is important for anti-inflammatory activity . The crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was determined, providing insights into the molecular conformation and potential interaction sites for biological targets .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions to modify their structure and, consequently, their biological activity. The aminohalogenation reaction is one such example, leading to the synthesis of novel compounds with potential anticancer properties . The reactivity of the sulfonamide group allows for the introduction of different substituents, which can be strategically selected based on desired biological outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and molecular weight, are important for their pharmacokinetic profile and bioavailability. Compounds with improved aqueous solubility have been prepared and found to be highly active, suggesting that solubility is a key factor in the biological efficacy of these molecules . The crystallographic data provide additional information on the density and molecular geometry, which can be correlated with the compound's stability and reactivity .
Applications De Recherche Scientifique
Novel Brominated Flame Retardants
This review focuses on the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the need for further research on their occurrence, environmental fate, and toxicity. The review connects data from the European Chemical Association on NBFRs with other scientific information, highlighting large knowledge gaps for many NBFRs not included in monitoring programs. This suggests a need for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching of similar compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Methods for Determining Antioxidant Activity
This review presents critical analysis of the most important tests used to determine the antioxidant activity, highlighting the detection mechanism, applicability, advantages, and disadvantages of these methods. This could provide a framework for analyzing the antioxidant properties of various chemical compounds, including those related to the compound (Munteanu & Apetrei, 2021).
Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide
This review introduces and summarizes the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, providing insights into the development of unique polyheterocyclic compounds and multifunctional cycloalkyne agents. This could be relevant for understanding the chemical behavior and potential applications of similar compounds in pharmaceuticals (Kaneda, 2020).
Recent Advances in Sulfonamide-Based Medicinal Chemistry
This comprehensive review summarizes recent research based on the chemical structural modification of classical antibacterial aminobenzenesulfonamide and its derivatives. It covers wide medicinal applications and development values of sulfonamide compounds, which could be relevant for understanding the medical applications of compounds with similar functional groups (Shichao et al., 2016).
Ethylene Oxide Sterilization
This review describes the progress in terms of ethylene oxide sterilization, focusing on its application in new medical device development and sterilization. It analyzes the EO action mechanism and toxicity, offering insights into the use of chemical sterilization processes which might be applicable for substances with specific storage or handling requirements (Mendes, Brandão, & Silva, 2007).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-21-17-7-6-16(10-15(17)11-19(21)22)20-25(23,24)18-9-13(3)12(2)8-14(18)4/h6-10,20H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKWAKUISPYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
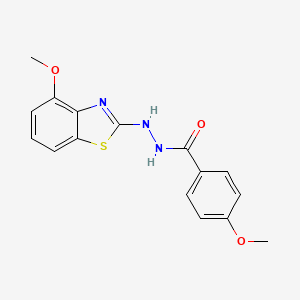
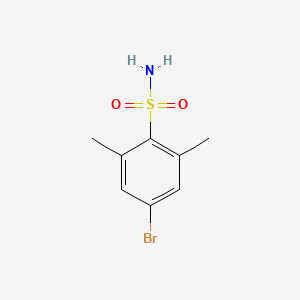
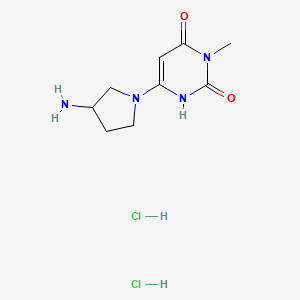
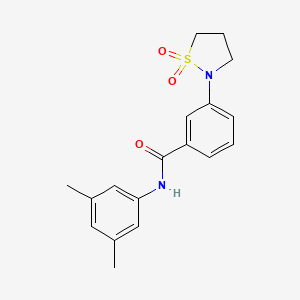
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
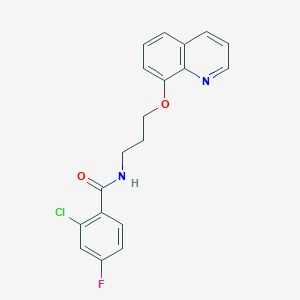
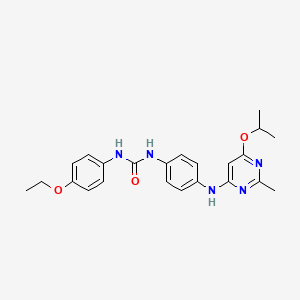
![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)
![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)
![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)